![molecular formula C18H20N2O5 B2553202 methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-76-8](/img/structure/B2553202.png)
methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate" is a chiral pyrrolidine derivative with potential applications in coordination chemistry due to its enantiopure nature. It is related to other pyrrolidine and oxazole derivatives that have been synthesized and studied for various properties and applications, including as intermediates in organic synthesis and as ligands for metal cations .
Synthesis Analysis
The synthesis of related methyl 2-substituted-4-benzoxazolecarboxylates involves the reaction of methyl 2-amino-3-hydroxybenzoate with corresponding acid chlorides or ortho acetals, using pyridinium p-toluenesulfonate as a catalyst . Another related compound, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, was prepared from methyl N-(benzyloxycarbonyl)glycinate and used as a reagent for the preparation of various substituted compounds, demonstrating the versatility of these types of molecules in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of a similar compound, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations, despite its minor resonant scattering . This suggests that the molecular structure of the compound could also be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of pyrrolopyridinium salts via a relay catalytic cascade reaction, followed by hydrazinolysis to introduce substituents at the pyrrole nitrogen . Additionally, the formation of pyrrolo[3,4-b]pyridin-5-one through a multicomponent synthesis involving a triple domino sequence demonstrates the complex reactions these molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the pyrrolidine ring in a related compound adopts a twist conformation, and the presence of intramolecular hydrogen bonding can affect the compound's stability and reactivity . The synthesis of highly functionalized derivatives, as well as the evaluation of their antioxidant and antimicrobial activities, indicates the potential for these compounds to have significant biological properties .
Scientific Research Applications
Interaction and Derivative Formation
The compound methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its interactions with methyl 2-isocyanoacetate followed by reactions with different amines such as pyrrolidine, piperidine, or morpholine, lead to the formation of previously unknown derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate, highlighting its role in expanding the chemical space of bi-1,3-oxazole derivatives with potential applications in medicinal chemistry and material sciences (Shablykin, Prokopenko, & Brovarets, 2016).
Antimicrobial Activity
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, synthesized via cyclization reactions starting from methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates, exhibit notable antimicrobial activity. This demonstrates the compound's relevance in developing new antimicrobial agents, particularly against resistant strains. The study showcased some derivatives with significant antibacterial activity against the A. baumannii strain and M. tuberculosis H37Rv strain, underscoring its potential in antimycobacterial therapy (Nural et al., 2018).
Synthesis of Heterocyclic Derivatives
The compound's reactivity has been exploited in synthesizing a variety of heterocyclic derivatives, including those with potential pharmaceutical applications. For example, its reactions with 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones led to derivatives that could serve as key intermediates in the synthesis of biologically active molecules. These processes illustrate the compound's versatility as a building block in organic synthesis, enabling the creation of complex molecules with diverse biological activities (Prokopenko et al., 2010).
Structural Analysis and Drug Development
Studies have also focused on determining the crystal structure of related compounds, which are crucial for understanding the compound's interaction with biological targets and optimizing its pharmaceutical properties. For instance, the crystal structure determination of chain-functionalized pyrroles, which are structurally related to the compound , aids in the design of antitumoral agents. This underscores the importance of structural analysis in the development of new drugs with improved efficacy and safety profiles (Silva et al., 2012).
properties
IUPAC Name |
methyl 5-methyl-2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-15(17(21)23-2)19-16(25-12)14-9-6-10-20(14)18(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-11H2,1-2H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSYWYQKXRHXNI-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


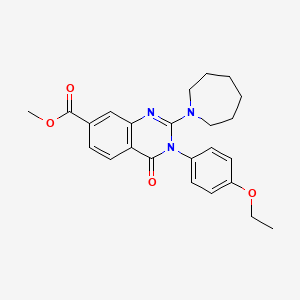
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)
![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)
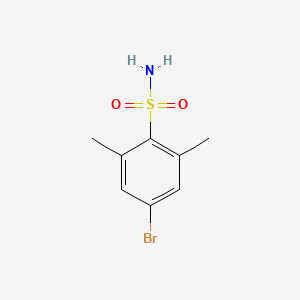
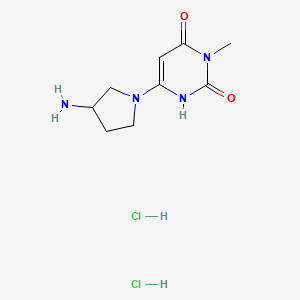
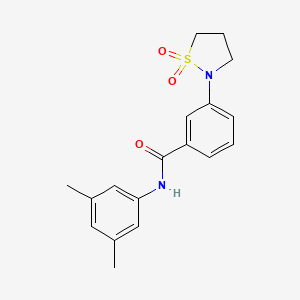
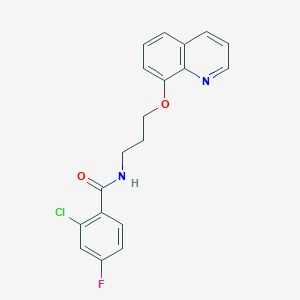
![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)
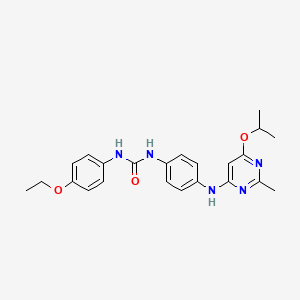
![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)